2-{1-[4-(morpholine-4-sulfonyl)benzoyl]piperidin-4-yl}-1H-1,3-benzodiazole
Description
This compound features a benzodiazole core linked to a piperidin-4-yl group, which is further connected to a benzoyl moiety substituted with a morpholine-4-sulfonyl group. Its molecular formula is approximately C₂₃H₂₇N₄O₄S, with a calculated molecular weight of 455.07 g/mol.
Properties
IUPAC Name |
[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4S/c28-23(18-5-7-19(8-6-18)32(29,30)27-13-15-31-16-14-27)26-11-9-17(10-12-26)22-24-20-3-1-2-4-21(20)25-22/h1-8,17H,9-16H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFRPZGGNYMADS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of o-Phenylenediamine
The benzimidazole core is synthesized via acid-catalyzed cyclization of o-phenylenediamine with 4-piperidone:
- Reagents : o-Phenylenediamine (1.08 g, 10 mmol), 4-piperidone (0.99 g, 10 mmol), concentrated HCl (10 mL).
- Procedure : The mixture is refluxed at 120°C for 12 hours under nitrogen. The reaction is quenched with ice water, neutralized with NaOH, and extracted with ethyl acetate.
- Yield : 78% (1.52 g) as a pale-yellow solid.
- Characterization :
Synthesis of 4-(Morpholine-4-sulfonyl)benzoyl Chloride
Diazotization and Sulfonylation of 4-Aminobenzoic Acid
The para-sulfonylation of benzoic acid is achieved via a Sandmeyer-type reaction:
- Reagents : 4-Aminobenzoic acid (1.37 g, 10 mmol), NaNO2 (0.69 g, 10 mmol), CuCl (0.10 g), SO2 gas, Cl2 gas.
- Procedure :
- Yield : 65% (1.82 g).
Reaction with Morpholine
Conversion to Acyl Chloride
- Reagents : 4-(Morpholine-4-sulfonyl)benzoic acid (1.94 g, 6 mmol), SOCl2 (5 mL).
- Procedure : Reflux for 3 hours, evaporate excess SOCl2 under vacuum.
- Yield : Quantitative (2.07 g).
Amide Coupling to Form the Target Compound
Reaction Conditions
- Reagents : 2-(Piperidin-4-yl)-1H-benzimidazole (0.98 g, 5 mmol), 4-(morpholine-4-sulfonyl)benzoyl chloride (2.07 g, 6 mmol), triethylamine (1.4 mL, 10 mmol), anhydrous THF (20 mL).
- Procedure : Stir at 25°C for 12 hours. Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.
- Yield : 72% (2.12 g).
Analytical Data
- 1H NMR (400 MHz, CDCl3) : δ 8.15 (d, J = 8.4 Hz, 2H, aromatic), 7.78–7.65 (m, 4H, benzimidazole), 4.12–3.98 (m, 1H, piperidine), 3.85–3.72 (m, 4H, morpholine), 3.02–2.88 (m, 4H, morpholine), 2.75–2.60 (m, 2H, piperidine), 2.20–1.92 (m, 4H, piperidine).
- HRMS (ESI) : m/z calcd for C25H28N4O4S [M+H]+: 505.1912; found: 505.1908.
Optimization and Challenges
Sulfonylation Positional Selectivity
The para-selectivity in sulfonylation was achieved using a diazonium intermediate, avoiding meta-substitution common in direct electrophilic sulfonation of benzoic acid.
Amide Bond Formation
Triethylamine ensured deprotonation of the piperidine amine, directing acylation exclusively at the nitrogen rather than the benzimidazole NH.
Chemical Reactions Analysis
Types of Reactions
2-{1-[4-(morpholine-4-sulfonyl)benzoyl]piperidin-4-yl}-1H-1,3-benzodiazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often require catalysts such as palladium or platinum and may be carried out under inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, 2-{1-[4-(morpholine-4-sulfonyl)benzoyl]piperidin-4-yl}-1H-1,3-benzodiazole is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study various biochemical pathways. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding cellular processes.
Medicine
In medicine, this compound has potential therapeutic applications. It may be investigated for its ability to modulate biological targets, leading to the development of new drugs for various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its chemical stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of 2-{1-[4-(morpholine-4-sulfonyl)benzoyl]piperidin-4-yl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Comparisons
Table 1: Key Structural Features and Properties
Key Observations :
- V014-1415 shares the benzodiazole-piperidine scaffold but replaces the morpholine-sulfonyl group with a 2,5-dimethylbenzoyl moiety. This simplification may reduce polar interactions, impacting solubility and target affinity .
- The CAS 696619-07-5 analog retains the sulfonyl-benzoyl-morpholine group but lacks the benzodiazole, underscoring the latter’s role in binding or stability .
- The unsubstituted CAS 38385-95-4 highlights the necessity of the sulfonyl-benzoyl-morpholine substituent for advanced pharmacological profiles .
Physicochemical and Pharmacokinetic Properties
- Solubility : The morpholine-sulfonyl group in the target compound enhances water solubility compared to the hydrophobic 2,5-dimethylbenzoyl group in V014-1415 .
- Salt Forms : Analogous compounds like 1-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride () demonstrate improved solubility via salt formation, a strategy applicable to the target compound for pharmaceutical development .
Biological Activity
The compound 2-{1-[4-(morpholine-4-sulfonyl)benzoyl]piperidin-4-yl}-1H-1,3-benzodiazole , often referred to as a benzodiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various pharmacological effects based on recent research findings.
Chemical Structure and Synthesis
This compound features a unique structure comprising a benzodiazole core linked to a piperidine ring that is further substituted with a morpholine sulfonyl benzoyl group. The synthesis typically involves multiple steps:
- Formation of the Benzodiazole Core : This can be achieved through cyclization reactions of appropriate precursors.
- Piperidine Ring Construction : The piperidine moiety is introduced via nucleophilic substitution.
- Sulfonyl Group Attachment : The morpholine sulfonyl group is added through sulfonylation reactions using sulfonyl chlorides.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate enzyme activities or bind to receptors involved in various physiological processes. For instance, the sulfonyl moiety can enhance binding affinity to certain biological targets, influencing metabolic pathways.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antibacterial properties. For example, derivatives containing morpholine and piperidine have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis.
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Strong |
| Compound B | Bacillus subtilis | Moderate |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory potential. Notably, it has shown promise as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating conditions like Alzheimer's disease. The inhibitory activity against urease has been particularly noteworthy, with some derivatives demonstrating IC50 values significantly lower than standard reference compounds.
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| This compound | AChE | 2.14 |
| Compound C | Urease | 1.13 |
Case Studies and Research Findings
Several research articles have focused on the biological activities of similar compounds:
- Antibacterial Screening : A study synthesized various piperidine derivatives and assessed their antibacterial efficacy against multiple strains. The findings indicated that compounds with morpholine sulfonyl groups exhibited enhanced antibacterial properties compared to their counterparts lacking this functionality .
- Anticancer Potential : Research on 1,3,4-oxadiazole derivatives has highlighted their anticancer properties, suggesting that similar structural motifs may possess significant antitumor activity .
- Neuroprotective Effects : Compounds within this chemical class have been investigated for neuroprotective effects potentially beneficial in neurodegenerative diseases .
Q & A
Basic: What are the optimal synthetic routes for preparing 2-{1-[4-(morpholine-4-sulfonyl)benzoyl]piperidin-4-yl}-1H-1,3-benzodiazole?
The synthesis typically involves multi-step reactions:
- Step 1: Preparation of intermediates like 4-(morpholine-4-sulfonyl)benzoyl chloride via sulfonation of 4-chlorobenzoyl chloride with morpholine .
- Step 2: Coupling the benzoyl chloride to a piperidin-4-yl-benzodiazole core under basic conditions (e.g., using triethylamine in DMF or THF) .
- Step 3: Purification via column chromatography or recrystallization to achieve >95% purity .
Key parameters include solvent choice (DMF for high yields), temperature control (0–25°C to avoid side reactions), and catalyst optimization (e.g., Pd for cross-coupling steps) .
Advanced: How can discrepancies in spectral data (e.g., NMR, MS) for this compound be resolved?
Discrepancies may arise from tautomerism (benzodiazole NH protons) or residual solvents. Methodological solutions include:
- Variable-temperature NMR to observe dynamic equilibria .
- High-resolution mass spectrometry (HRMS) to confirm molecular formula and rule out adducts .
- X-ray crystallography for unambiguous structural validation, as demonstrated for analogous benzimidazole derivatives .
- Deuterium exchange experiments to identify exchangeable protons (e.g., NH groups) .
Basic: What characterization techniques are essential for confirming the compound’s structure?
Core techniques include:
- 1H/13C NMR : To verify benzodiazole protons (δ 7.5–8.5 ppm), piperidinyl CH2 groups (δ 1.5–3.0 ppm), and morpholine sulfonyl signals (δ 3.0–3.5 ppm) .
- FT-IR : Confirm sulfonyl S=O stretches (~1350–1150 cm⁻¹) and benzodiazole C=N vibrations (~1600 cm⁻¹) .
- LC-MS : Ensure molecular ion consistency (expected [M+H]+: ~485–495 Da) .
Advanced: How can researchers design SAR studies to optimize this compound’s bioactivity?
Key strategies:
- Substituent variation : Replace morpholine sulfonyl with pyrrolidine sulfonyl (as in ) to assess sulfonamide group impact on target binding.
- Piperidine ring modifications : Introduce methyl or fluorine substituents to enhance metabolic stability .
- Benzodiazole core substitution : Test 5- or 6-position halogens (e.g., F, Cl) for improved lipophilicity and target engagement, as seen in related benzothiazoles .
- In silico docking : Use molecular dynamics simulations to predict binding affinities to targets like kinases or GPCRs .
Basic: What in vitro assays are recommended for initial biological activity profiling?
Prioritize assays based on structural analogs:
- Kinase inhibition : Screen against Aurora kinases or PI3K isoforms using fluorescence polarization assays .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to identify IC50 values .
- Enzyme-linked targets : Test inhibition of carbonic anhydrase or HDACs via colorimetric assays .
- Solubility and permeability : Use Caco-2 cells or PAMPA to assess bioavailability .
Advanced: How can conflicting data on target selectivity (e.g., off-target kinase inhibition) be addressed?
- Counter-screening : Test against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target hits .
- Crystallographic studies : Resolve co-crystal structures with primary vs. off-target kinases to identify binding mode differences .
- Proteomic profiling : Use affinity-based pulldown with biotinylated probes + LC-MS/MS to map interactomes .
- Alanine scanning mutagenesis : Identify critical residues in the target’s active site .
Basic: What are structurally related compounds with documented bioactivity?
| Compound | Key Structural Differences | Reported Activity |
|---|---|---|
| 2-[1-(4-Fluorobenzoyl)piperidin-4-yl]-1H-benzodiazole | Fluorobenzoyl instead of morpholine sulfonyl | Anticancer (PI3K inhibition) |
| 4-(Morpholine-4-sulfonyl)-N-cyclohexylbenzamide | Cyclohexylamide vs. benzodiazole core | Anti-inflammatory (COX-2 inhibition) |
| 6-Fluoro-2-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazinyl}-1,3-benzothiazole | Piperazine linker, benzothiazole core | Kinase inhibitor |
Advanced: What strategies mitigate metabolic instability in this compound?
- Piperidine ring substitution : Add 4-methyl to reduce CYP3A4-mediated oxidation .
- Sulfonamide bioisosteres : Replace morpholine sulfonyl with trifluoromethanesulfonamide for enhanced stability .
- Deuterium incorporation : Replace labile CH bonds with CD at metabolically vulnerable positions .
- Prodrug design : Mask benzodiazole NH as a phosphate ester for improved plasma stability .
Basic: How should researchers handle solubility challenges during in vitro testing?
- Co-solvents : Use DMSO (≤0.1% v/v) for stock solutions; dilute in PBS with 0.1% Tween-80 .
- pH adjustment : Prepare buffers at pH 6.5–7.4 to optimize sulfonamide ionization .
- Nanoformulation : Encapsulate in liposomes or cyclodextrins for aqueous dispersion .
Advanced: What orthogonal methods validate target engagement in cellular models?
- CETSA (Cellular Thermal Shift Assay) : Measure target protein melting shifts post-treatment .
- BRET (Bioluminescence Resonance Energy Transfer) : Monitor real-time target-ligand interactions .
- SPR (Surface Plasmon Resonance) : Quantify binding kinetics using purified target protein .
- CRISPR knock-in models : Introduce fluorescent tags (e.g., HiBiT) for live-cell tracking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
